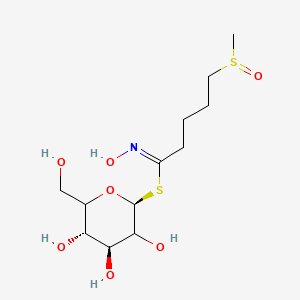

Desulfo Glucoraphanin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-5-methylsulfinylpentanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8-/t7?,9-,10+,11?,12+,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHMVWFYYZIVOP-RUAQSNJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCC/C(=N/O)/S[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747579 | |

| Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287966-62-5 | |

| Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of Desulfo-glucoraphanin

Abstract: This technical guide provides a comprehensive, in-depth methodology for the discovery and isolation of desulfo-glucoraphanin. Desulfo-glucoraphanin is the desulfated analog of glucoraphanin, a prominent glucosinolate found in Brassicaceae vegetables like broccoli. While not naturally abundant in plant tissues, its generation and isolation are pivotal for the accurate analytical quantification of its parent compound, glucoraphanin. This document details the foundational principles of enzymatic conversion, a validated step-by-step protocol for isolation from broccoli seeds, and the analytical techniques required for characterization. It is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical framework for obtaining and utilizing this critical reference standard.

Chapter 1: The Glucosinolate System and the Analytical Imperative for Desulfation

Glucosinolates (GSLs) are a class of plant secondary metabolites, abundant in the order Brassicales, which includes vegetables such as broccoli, cabbage, and mustard.[1] These compounds are integral to the plant's defense system. In intact plant tissue, GSLs like glucoraphanin are chemically stable and physically segregated from the enzyme myrosinase (a thioglucosidase).[1][2] Upon tissue damage—through herbivory or food processing—myrosinase comes into contact with the GSL, hydrolyzing it to produce glucose, sulfate, and a range of bioactive compounds, most notably isothiocyanates like sulforaphane.[1][2] This is often referred to as the "mustard oil bomb."[2]

Glucoraphanin itself is a precursor to the potent anticarcinogen sulforaphane.[3] Consequently, its accurate quantification in plant materials and food products is of significant interest. However, the anionic sulfate group on the glucoraphanin molecule presents challenges for standard reverse-phase High-Performance Liquid Chromatography (HPLC), the workhorse of analytical chemistry. The highly polar nature of the sulfated molecule leads to poor retention and peak shape on common C18 columns.

To overcome this, the standard and most widely adopted analytical method involves the enzymatic removal of the sulfate group to yield the neutral desulfo-glucoraphanin.[4][5] This desulfated analog is more amenable to reverse-phase chromatography, allowing for excellent separation, sharp peaks, and reliable quantification.[5] Therefore, the "discovery" of desulfo-glucoraphanin is intrinsically linked to the development of this analytical methodology, where it serves as a critical intermediate for the indirect measurement of its parent compound.

Caption: Chemical conversion from glucoraphanin to its desulfated analog.

Chapter 3: A Validated Protocol for Isolation and Purification

This protocol outlines a robust and widely validated method for producing desulfo-glucoraphanin, beginning with the extraction of its precursor from broccoli seeds, a particularly rich source containing 20-50 mg/g of glucoraphanin. [6][7]The workflow is designed to ensure the inactivation of endogenous myrosinase, purification of the intact glucosinolate, efficient enzymatic desulfation, and final isolation of the target compound.

Caption: Experimental workflow for the isolation of desulfo-glucoraphanin.

Experimental Protocol

Step 1: Extraction of Intact Glucoraphanin

-

Source Material: Use high-quality broccoli seeds (Brassica oleracea var. italica).

-

Homogenization: Weigh 25 g of broccoli seeds and add to 250 mL of boiling deionized water or 70% methanol. [4][7]The high temperature (≥75°C) is critical for the immediate and irreversible denaturation of myrosinase, preventing the premature hydrolysis of glucoraphanin. [8]3. Extraction: Boil or maintain the mixture at 75°C for 5-10 minutes. [7][8]Following heating, homogenize the slurry using a high-speed blender.

-

Sonication: Sonicate the slurry for 30 minutes to ensure complete cell lysis and extraction of intracellular contents. [7] Step 2: Clarification of Crude Extract

-

Filtration: Add 25 g of Celite 545 or a similar filter aid to the slurry and mix well. [7]Pass the mixture through a glass fiber filter under vacuum to remove solid plant material.

-

Centrifugation: Centrifuge the resulting filtrate at 4000 rpm for 10 minutes to pellet any remaining fine particulates. [8]3. Collection: Carefully collect the clear supernatant, which now contains the intact glucosinolates.

Step 3: Purification by Anion Exchange Chromatography

-

Column Preparation: Prepare a column with DEAE Sephadex A-25 (or similar strong anion exchanger). Equilibrate the column with a suitable buffer, such as imidazole formate or sodium acetate. [8]2. Loading: Load the clarified supernatant onto the equilibrated anion exchange column. The negatively charged sulfate group of glucoraphanin will bind to the positively charged resin, while neutral and positively charged impurities will pass through.

-

Washing: Wash the column thoroughly with ultrapure water to remove any non-specifically bound compounds.

Step 4: On-Column Enzymatic Desulfation

-

Enzyme Application: Prepare a solution of purified sulfatase (e.g., Type H-1 from Helix pomatia) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5). [4]2. Reaction: Apply 75 µL of the sulfatase solution directly to the top of the column resin where the glucoraphanin is bound. [8]3. Incubation: Cap the column and allow it to incubate at room temperature overnight (approx. 12-18 hours). During this time, the enzyme will cleave the sulfate group, converting the bound glucoraphanin into the neutral desulfo-glucoraphanin, which is no longer retained by the anion exchange resin. [4][8] Step 5: Elution and Final Purification

-

Elution: Elute the desulfo-glucoraphanin from the column by washing with two column volumes of ultrapure water. [4][8]Collect the eluate.

-

Concentration: Freeze-dry (lyophilize) the collected eluate to yield a concentrated, dry powder. [4]3. Preparative HPLC: For obtaining a highly pure standard, the lyophilized powder can be reconstituted and purified using preparative scale reverse-phase HPLC. [6][9]A C18 column with a water/acetonitrile gradient is typically employed. [5]Mass-directed purification can be used to selectively collect fractions containing the target compound. [7]

Chapter 4: Data, Characterization, and Quality Control

The identity and purity of the isolated desulfo-glucoraphanin must be rigorously confirmed.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₃NO₇S | [10] |

| Molecular Weight | 357.44 g/mol | [10] |

| CAS Number | 287966-62-5 | [10] |

| Alternate Names | 4-Methylsulfinylbutyldesulfoglucosinolate | [10][11] |

Analytical Characterization

-

HPLC-UV/PDA: The primary method for assessing purity. Desulfoglucosinolates are typically detected at a UV wavelength of 229 nm. [5]The chromatogram should show a single, sharp peak at the expected retention time for desulfo-glucoraphanin, which elutes after more polar compounds but before highly non-polar ones in a typical C18 setup. [4][12]* Mass Spectrometry (MS): Used to confirm the molecular weight. Electrospray ionization (ESI) is commonly used, and the analysis should confirm the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. [6]* Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation. Both ¹H and ¹³C NMR spectroscopy can be used to verify the complete chemical structure of the isolated compound.

References

-

Grosser, K., & van Dam, N. M. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of Visualized Experiments, (121), 55425. [Link]

-

Rochfort, S., Caridi, D., & Stinton, M. (2006). The isolation and purification of glucoraphanin from broccoli seeds by solid phase extraction and preparative high performance liquid chromatography. Journal of Chromatography A, 1120(1-2), 205–210. [Link]

-

You, C., et al. (2022). Glucosinolate Sulfatases-Sulfatase-Modifying Factors System Enables a Crucifer-Specialized Moth To Pre-detoxify Defensive Glucosinolate of the Host Plant. Journal of Agricultural and Food Chemistry, 70(36), 11179–11191. [Link]

-

Elias, J., et al. (2021). Identification of a Sulfatase that Detoxifies Glucosinolates in the Phloem-Feeding Insect Bemisia tabaci and Prefers Indolic Glucosinolates. Frontiers in Plant Science, 12, 674902. [Link]

-

Elias, J., et al. (2021). Identification of a Sulfatase that Detoxifies Glucosinolates in the Phloem-Feeding Insect Bemisia tabaci and Prefers Indolic Glucosinolates. PMC - NIH. [Link]

-

Ishfaq, M., et al. (2015). High performance liquid chromatography protocol for glucosinolate profiling in Brassica L. species. Journal of Applied Research on Medicinal and Aromatic Plants, 2(3), 84-89. [Link]

-

Waters Corporation. (n.d.). Mass Directed Purification of Glucoraphanin from Broccoli Seeds using Preparative Scale Hydrophilic-Interaction Chromatography. Waters Corporation Website. [Link]

-

Rochfort, S., Caridi, D., & Stinton, M. (2006). The isolation and purification of glucoraphanin from broccoli seeds by solid phase extraction and preparative high performance liquid chromatography. ResearchGate. [Link]

-

Ishida, M., Hara, M., Fukino, N., Kakizaki, T., & Morimitsu, Y. (2014). Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables. Breeding Science, 64(1), 48–59. [Link]

-

Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile. Journal of Agricultural and Food Chemistry, 49(12), 5743–5749. [Link]

-

ResearchGate. (n.d.). Reaction equation for the enzymatic conversion of glucoraphanin to sulforaphane. ResearchGate Website. [Link]

-

West, L. G., Meyer, K. A., & Juvik, J. A. (2004). Purification of a Sinapine-Glucoraphanin Salt from Broccoli Seeds. Semantic Scholar. [Link]

-

Chemical-Suppliers.com. (n.d.). Desulfo Glucoraphanin. Chemical-Suppliers.com. [Link]

-

JoVE. (2022). Straightforward Method For Glucosinolate Extraction & Analysis: (HPLC) l Protocol Preview. YouTube. [Link]

-

ResearchGate. (n.d.). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). ResearchGate. [Link]

-

West, L. G., Meyer, K. A., & Juvik, J. A. (2004). Purification of a Sinapine-Glucoraphanin Salt from Broccoli Seeds. American Journal of Plant Sciences - Scirp.org. [Link]

-

Angelino, D., et al. (2025). Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. Frontiers in Physiology. [Link]

-

ResearchGate. (n.d.). Glucoraphanin is converted to sulforaphane by the enzymatic action of myrosinase. ResearchGate Website. [Link]

-

Angelino, D., et al. (2025). Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. Frontiers Media S.A.. [Link]

-

ResearchGate. (n.d.). Chromatogram of a glucosinolate extract. Detail (1-32 min) of an HPLC... ResearchGate Website. [Link]

-

Kumar, G., et al. (2021). Impacts of Sulfur on Glucosinolate Metabolism: From Arabidopsis to Wild Brassicales. MDPI. [Link]

-

Angelino, D., et al. (2025). Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. Frontiers in Physiology. [Link]

-

Clarke, D. B., & de Vlieg, J. (2017). Development of an efficient glucosinolate extraction method. PMC - NIH. [Link]

Sources

- 1. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. The isolation and purification of glucoraphanin from broccoli seeds by solid phase extraction and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. This compound | CAS 287966-62-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. researchgate.net [researchgate.net]

desulfo-glucoraphanin biosynthesis pathway in brassica.

An In-depth Technical Guide to the Desulfo-glucoraphanin Biosynthesis Pathway in Brassica

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative of Glucoraphanin

The field of nutritional science has identified glucoraphanin, a glucosinolate predominantly found in Brassica vegetables like broccoli, as a molecule of significant interest.[1][2] Its biological importance stems from its role as the stable precursor to sulforaphane, a potent isothiocyanate with well-documented chemopreventive properties.[3][4][5] Sulforaphane is not present in intact plant cells; it is generated only upon tissue damage when glucoraphanin is hydrolyzed by the myrosinase enzyme.[1][6][7] Understanding the intricate biosynthetic pathway that produces glucoraphanin is therefore paramount for crop improvement, metabolic engineering, and the development of novel therapeutic agents. This guide provides a detailed exploration of this pathway, with a specific focus on the pivotal intermediate, desulfo-glucoraphanin.

The Architectural Blueprint: The Aliphatic Glucosinolate Pathway

The biosynthesis of glucoraphanin is a sophisticated, multi-step process that originates from the amino acid methionine.[5][8] This pathway is broadly categorized into three core phases: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary side-chain modifications. Desulfo-glucoraphanin emerges as the final product of the core structure formation, immediately preceding the final sulfation step that yields glucoraphanin.

Phase I: Chain Elongation of Methionine

The journey begins with the deamination of methionine, followed by a series of condensation, isomerization, and oxidative decarboxylation reactions. This chain elongation cycle, analogous to the Krebs cycle, adds methylene groups to the amino acid side chain. For glucoraphanin, which is a 4C (four-carbon chain) aliphatic glucosinolate, methionine undergoes two cycles of chain elongation to become dihomomethionine.

Key enzymes in this phase include:

-

Branched-chain aminotransferases (BCATs): Catalyze the initial deamination of methionine.

-

Methylthioalkylmalate synthases (MAMs): Responsible for the condensation step that elongates the carbon chain.

Phase II: Formation of the Core Glucosinolate Structure

This phase converts the chain-elongated amino acid, dihomomethionine, into the foundational glucosinolate structure. This is a critical juncture where the characteristic thiohydroximate core is synthesized.

-

Conversion to Aldoxime: The chain-elongated amino acid is converted to an aldoxime by cytochrome P450 enzymes of the CYP79 family, specifically CYP79F1 for aliphatic glucosinolates.[1][9][10]

-

Formation of Thiohydroximate: The aldoxime is further oxidized by another cytochrome P450, CYP83A1 , to produce a reactive intermediate.[1][9][10]

-

C-S Cleavage and Glucose Conjugation: A C-S lyase cleaves a sulfur-containing group, and subsequently, a UDP-glucosyltransferase (UGT74B1 ) attaches a glucose molecule, forming desulfo-glucoraphanin .[1][9] This molecule is the direct, non-sulfated precursor to glucoraphanin.

Phase III: Secondary Modifications and Final Synthesis

The final steps modify the core structure to produce the diverse array of glucosinolates found in nature.

-

Sulfation: Desulfo-glucoraphanin is sulfated by a sulfotransferase (SOT ) to yield glucoraphanin.[1][10] This is the final step in the formation of the basic glucoraphanin molecule.

-

Side-Chain Oxidation: The methylthio group of glucoraphanin is oxidized by a flavin-monooxygenase (FMOGS-OX ) to create the characteristic methylsulfinyl group.[9][11]

-

Potential Diversion: A key enzyme, AOP2 (Alkenyl Hydroxalkyl Producing 2), can convert glucoraphanin into alkenyl glucosinolates like gluconapin.[12][13] The absence or low expression of a functional AOP2 gene is critical for the accumulation of glucoraphanin in plants like broccoli.[11][12]

Genetic Master Control: The Role of Transcription Factors

The entire glucoraphanin biosynthesis pathway is tightly regulated at the transcriptional level. The primary regulators are MYB transcription factors. In Arabidopsis and conserved in Brassica, MYB28 is the master regulator of aliphatic glucosinolate biosynthesis.[10][14] Elevated expression of the MYB28 gene leads to increased transcription of nearly all the core biosynthetic genes (CYP79F1, CYP83A1, etc.), resulting in higher accumulation of glucoraphanin.[14] This genetic control point is a primary target for breeding and genetic engineering efforts to create high-glucoraphanin broccoli varieties.[14][15]

Visualizing the Pathway: From Methionine to Glucoraphanin

The following diagram illustrates the key steps and intermediates in the biosynthesis of glucoraphanin.

Caption: Biosynthesis of Glucoraphanin in Brassica.

Key Genes and Enzymes: A Summary Table

The following table provides a consolidated overview of the critical genetic and enzymatic players in the formation of desulfo-glucoraphanin and its conversion to glucoraphanin.

| Gene/Enzyme Family | Abbreviation | Function in Pathway |

| Branched-chain aminotransferase | BCAT | Initiates chain elongation of methionine. |

| Methylthioalkylmalate synthase | MAM | Core enzyme in the chain elongation cycle. |

| Cytochrome P450 Family 79 | CYP79F1 | Converts chain-elongated amino acids to aldoximes.[9][10] |

| Cytochrome P450 Family 83 | CYP83A1 | Converts aldoximes to thiohydroximates.[9][10] |

| UDP-glucosyltransferase | UGT74B1 | Glycosylates the thiohydroximate to form desulfo-glucosinolate.[9] |

| Sulfotransferase | SOT | Catalyzes the final sulfation of desulfo-glucoraphanin to glucoraphanin.[1][10] |

| Flavin-monooxygenase | FMOGS-OX | Oxidizes the side chain to form the methylsulfinyl group of glucoraphanin.[9][11] |

| Alkenyl Hydroxalkyl Producing 2 | AOP2 | Converts glucoraphanin to gluconapin, preventing its accumulation.[11][12] |

| R2R3-MYB Transcription Factor | MYB28 | Master transcriptional regulator of the aliphatic glucosinolate pathway.[10][14] |

Laboratory Protocols: Analysis of Desulfo-glucoraphanin

Accurate quantification of glucoraphanin relies on a standardized methodology that involves enzymatic desulfation followed by chromatographic analysis. The analysis of desulfo-glucosinolates is the standard method because they have better chromatographic properties and are more stable than their sulfated counterparts.[16]

Protocol 1: Extraction and Desulfation of Glucosinolates

This protocol is a self-validating system as the use of an internal standard (e.g., sinigrin) from the beginning of the extraction process accounts for any losses during sample preparation and analysis.

Causality: The initial boiling in 70% methanol serves two critical functions: it denatures endogenous myrosinase, preventing premature hydrolysis of glucosinolates, and it efficiently extracts the polar glucosinolates from the plant matrix.[17] The subsequent desulfation step is necessary for reliable HPLC quantification.

Methodology:

-

Sample Preparation: Freeze-dry fresh Brassica tissue (e.g., broccoli florets) and grind to a fine powder. Accurately weigh approximately 100 mg of powder into a microcentrifuge tube.

-

Internal Standard: Add a known amount of an internal standard (e.g., sinigrin solution) to each sample.

-

Extraction: Add 1.0 mL of 70% methanol (pre-heated to 70°C). Vortex thoroughly.

-

Inactivation: Place the tube in a 70°C water bath for 10 minutes to ensure complete myrosinase inactivation. Vortex again.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube.

-

Re-extraction: Add another 1.0 mL of 70% methanol to the pellet, vortex, centrifuge, and combine the supernatants.

-

Desulfation Column Preparation: Prepare a mini-column by loading a small amount of DEAE-Sephadex A-25 anion exchange resin. Wash the column with water.

-

Loading: Load the combined supernatant onto the prepared column. The anionic glucosinolates will bind to the resin.

-

Washing: Wash the column with ultrapure water to remove interfering compounds.

-

Enzymatic Reaction: Add a solution of purified aryl sulfatase (from Helix pomatia) to the column and allow it to incubate overnight at room temperature. The enzyme will cleave the sulfate group, converting glucosinolates to their desulfo-forms, which are then eluted.

-

Elution: Elute the desulfo-glucosinolates from the column with ultrapure water. Collect the eluate in a vial for HPLC analysis.

Protocol 2: HPLC Quantification of Desulfo-glucoraphanin

Causality: Reversed-phase chromatography is the gold standard for separating complex mixtures of plant metabolites.[17][18] A C18 column effectively separates the moderately polar desulfo-glucosinolates based on their hydrophobicity, while a gradient elution with acetonitrile allows for the resolution of compounds with different polarities in a single run. Detection at 229 nm is optimal for the thiohydroximate chromophore.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[17]

-

Mobile Phase:

-

Solvent A: Ultrapure water.

-

Solvent B: Acetonitrile.

-

-

Injection and Detection: Inject 20 µL of the eluate from Protocol 1. Monitor the elution profile at 229 nm.[17]

-

Quantification: Identify the desulfo-glucoraphanin peak by comparing its retention time to that of a purified standard. Quantify the concentration by comparing the peak area to a standard curve and correcting for the recovery of the internal standard.

Typical HPLC Gradient:

| Time (min) | % Solvent A (Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |

| 0 | 99 | 1 | 1.0 |

| 20 | 60 | 40 | 1.0 |

| 22 | 0 | 100 | 1.0 |

| 25 | 0 | 100 | 1.0 |

| 26 | 99 | 1 | 1.0 |

| 30 | 99 | 1 | 1.0 |

Visualizing the Workflow: From Plant to Data

The following diagram outlines the comprehensive experimental workflow for the analysis of desulfo-glucoraphanin.

Sources

- 1. Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome and Metabolome Analyses of Glucosinolate Biosynthesis-Related Genes in Different Organs of Broccoli (Brassica oleracea L. var. italica) [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Engineering Brassica Crops to Optimize Delivery of Bioactive Products Postcooking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontiers | Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 8. Reconstructing Biosynthetic Pathway of the Plant-Derived Cancer Chemopreventive-Precursor Glucoraphanin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptome analysis of genes related to glucoraphanin and sulforaphane synthesis in methyl jasmonate treated broccoli (Brassica oleracea var. italica) hairy roots | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Enriching Glucoraphanin in Brassica rapa Through Replacement of BrAOP2.2/BrAOP2.3 with Non-functional Genes [frontiersin.org]

- 13. High‐level production of health‐beneficial glucoraphanin by multiplex editing of AOP2 gene family in mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic regulation of glucoraphanin accumulation in Beneforté broccoli. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Analytical Pursuit of a Bioactive Precursor: A Technical Guide to the Natural Sources and Abundance of Glucoraphanin and its Analytical Form, Desulfo-Glucoraphanin

Introduction: The Glucosinolate Family and the Significance of Glucoraphanin

Glucosinolates are a class of sulfur-rich secondary metabolites predominantly found in plants of the order Brassicales, which includes widely consumed vegetables such as broccoli, cabbage, and kale.[1][2][3] These compounds are integral to the plant's defense mechanisms against herbivores and pathogens.[1][4] In their intact form, glucosinolates are relatively stable and biologically inert.[5] Their bioactivity is unleashed upon tissue damage, which brings them into contact with the endogenous enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis cascade.[2][5][6][7]

This hydrolysis cleaves the thioglucose moiety, yielding glucose and an unstable aglycone.[7] Depending on the specific glucosinolate side chain and reaction conditions (such as pH and the presence of specifier proteins), this aglycone can rearrange into various biologically active compounds, most notably isothiocyanates, but also nitriles, thiocyanates, and epithionitriles.[1][8]

Among the more than 130 identified glucosinolates, glucoraphanin (4-methylsulfinylbutyl glucosinolate) has garnered significant attention from the scientific and medical communities.[9] Its prominence stems from its hydrolysis product, sulforaphane, a potent isothiocyanate extensively studied for its cancer-preventive properties and its ability to induce phase II detoxification enzymes.[3][5][10] Consequently, understanding the natural distribution and concentration of glucoraphanin is of paramount importance for agricultural breeding programs, functional food development, and pharmaceutical research.

This technical guide provides an in-depth exploration of the natural sources and abundance of glucoraphanin. Crucially, it clarifies the role of desulfo-glucoraphanin as an essential analytical intermediate, rather than a naturally abundant compound, and details the methodologies for its generation and quantification.

Natural Distribution and Abundance of Glucoraphanin

Glucoraphanin is primarily synthesized and stored in cruciferous vegetables.[11][12] Its concentration, however, is not uniform and varies significantly based on the plant species, cultivar, developmental stage, and even the specific plant tissue.[13][14]

Primary Botanical Sources

The most concentrated natural sources of glucoraphanin are found within the Brassica genus.

-

Broccoli (Brassica oleracea var. italica): Broccoli is arguably the most well-known and significant dietary source of glucoraphanin.[11][14]

-

Broccoli Sprouts: Notably, the highest concentrations of glucoraphanin are found not in the mature florets, but in the seeds and young sprouts of broccoli.[15][16] Three-day-old broccoli sprouts can contain 10 to 100 times more glucoraphanin by weight than mature broccoli heads.[16]

-

Other Brassicas: While broccoli is the principal source, other cruciferous vegetables such as cauliflower, kale, Brussels sprouts, and cabbage also contain glucoraphanin, albeit typically in lower concentrations.[11][12]

Quantitative Abundance of Glucoraphanin

The abundance of glucoraphanin is subject to considerable variation. The following table summarizes representative concentrations found in various sources. It is important to note that these values are illustrative, as genetic and environmental factors can lead to wide fluctuations.

| Botanical Source | Plant Part | Typical Glucoraphanin Concentration (µmol/g dry weight unless noted) | Key Observations |

| Broccoli (Brassica oleracea var. italica) | Seeds | Highest concentration by weight.[15][16][17] | The primary source for commercial glucoraphanin extracts. |

| Sprouts (3-day old) | 10-100 times higher than mature florets.[16] | A potent dietary source of glucoraphanin. | |

| Florets | Varies widely, from ~1 to over 20 µmol/g.[13] One study reported a range of 0 to 141 µmol/100 g fresh weight across 42 cultivars.[11] | Concentration is highly dependent on the cultivar and growing conditions.[13] | |

| Leaves & Stems | Generally lower than florets.[13] | Often considered by-products but still contain valuable phytochemicals. | |

| High-Glucoraphanin Broccoli (e.g., Beneforté) | Florets | Can be 2-3 times higher than standard varieties.[18] | Developed through traditional breeding techniques to enhance glucoraphanin levels. |

The Glucoraphanin Biosynthetic Pathway

The biosynthesis of glucoraphanin is a multi-step enzymatic process originating from the amino acid methionine.[1] It can be broadly categorized into three stages: side-chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.[1][3][14] The final step in creating the characteristic structure of glucoraphanin involves an S-oxygenation reaction catalyzed by a flavin-monooxygenase.[5]

Glucoraphanin Biosynthesis Pathway.

Methodology: Quantification of Glucoraphanin via Desulfation

Accurate quantification of glucoraphanin from plant matrices is essential for research and quality control. While methods utilizing liquid chromatography-mass spectrometry (LC-MS) can analyze intact glucosinolates, the most widely established and validated method relies on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][9][19] This standard method necessitates an enzymatic desulfation step, which is why the term "desulfo-glucoraphanin" is prevalent in the analytical literature.

The Rationale for Desulfation

Intact glucosinolates are highly polar molecules due to the presence of the sulfate group. This polarity makes them challenging to retain and separate effectively on standard reversed-phase HPLC columns.[20] To overcome this, the sulfate moiety is enzymatically cleaved using a sulfatase enzyme, converting the glucosinolate into its desulfated analogue.[9][20] Desulfo-glucosinolates are less polar and exhibit superior chromatographic behavior on C18 columns, allowing for robust and reproducible quantification.[20]

It is critical to understand that desulfo-glucoraphanin is a laboratory-generated analyte for the purpose of quantification; it is not stored in this form within the plant.[21][22] Some herbivorous insects have evolved the ability to produce glucosinolate sulfatases (GSSs) as a detoxification mechanism, converting ingested glucosinolates into inactive desulfoglucosinolates that cannot be hydrolyzed by myrosinase into toxic products.[21][22][23] This biological occurrence, however, is a specific defense circumvention strategy and does not represent the native state of the compound in the plant.

The Role of Desulfo-glucoraphanin in Analysis.

Standard Protocol for Glucoraphanin Quantification

The following protocol is a well-validated, robust methodology for the extraction and analysis of glucoraphanin from plant material.[9][19]

1. Sample Preparation and Extraction

-

Objective: To extract intact glucosinolates while inactivating myrosinase to prevent premature hydrolysis.

-

Procedure:

-

Lyophilize (freeze-dry) fresh plant material to halt enzymatic activity and facilitate grinding.

-

Homogenize the dried tissue into a fine powder.

-

Accurately weigh approximately 100 mg of powdered sample into a 2 mL tube.

-

Add 1 mL of 70% methanol pre-heated to 70°C. The hot methanol serves to denature and inactivate any residual myrosinase activity.[9]

-

Vortex vigorously for 1 minute.

-

Incubate in a 70°C water bath for 20 minutes, vortexing occasionally.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Carefully collect the supernatant, which contains the intact glucosinolates.

-

2. Anion-Exchange Purification and Desulfation

-

Objective: To isolate the negatively charged glucosinolates from the crude extract and perform on-column enzymatic desulfation.

-

Procedure:

-

Prepare a mini-column by loading a pipette tip with a small amount of DEAE Sephadex A-25 anion-exchange resin.

-

Equilibrate the column by washing with water.

-

Load the glucosinolate extract (supernatant from Step 1) onto the column. The glucosinolates will bind to the resin via their sulfate group.

-

Wash the column with 70% methanol followed by water to remove interfering compounds.[24]

-

Apply a purified sulfatase solution (e.g., from Helix pomatia) to the column.[9][24]

-

Incubate the column overnight at room temperature to allow for complete desulfation.[24]

-

3. Elution and Analysis

-

Objective: To elute the now-neutral desulfo-glucosinolates and quantify them using HPLC-UV.

-

Procedure:

-

Elute the desulfo-glucosinolates from the column with ultrapure water.[9]

-

Lyophilize the eluate to dryness.

-

Reconstitute the dried residue in a precise volume of water for HPLC analysis.[9][19]

-

Inject the sample onto a reversed-phase HPLC system (e.g., C18 column) equipped with a UV or photodiode array (PDA) detector.[19][24]

-

Monitor the effluent at a wavelength of 229 nm, where desulfo-glucosinolates exhibit strong absorbance.

-

Identify desulfo-glucoraphanin by comparing its retention time to that of an authentic standard.

-

Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated from a known standard (e.g., desulfo-sinigrin), applying a relative response factor for glucoraphanin.[9][19]

-

Conclusion

Desulfo-glucoraphanin is not a compound found in abundance in nature; rather, it is the cornerstone of the most reliable and widely adopted analytical method for quantifying its naturally occurring precursor, glucoraphanin. The primary sources of glucoraphanin are cruciferous vegetables, with broccoli seeds and sprouts demonstrating the highest concentrations. Understanding the distinction between the native compound and its analytical derivative is crucial for scientific accuracy in the fields of agriculture, nutrition, and drug development. The methodologies outlined in this guide provide a robust framework for researchers to accurately determine the abundance of glucoraphanin, paving the way for further investigation into the therapeutic potential of this remarkable phytochemical.

References

-

Enzymatic hydrolysis reaction of glucosinolates and their breakdown... - ResearchGate. Available from: [Link]

-

Ishida, M., Hara, M., Fukino, N., Kakizaki, T., & Morimitsu, Y. (2014). Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables. Breeding Science, 64(1), 48–59. Available from: [Link]

-

Barba, F. J., Nikmaram, N., Roohinejad, S., Khelfa, A., Zhu, Z., & Koubaa, M. (2016). Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing. Frontiers in Nutrition, 3, 24. Available from: [Link]

-

Borges, A., Abreu, A. C., & Ferreira, C. (2022). Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story. Frontiers in Plant Science, 13, 1034263. Available from: [Link]

-

Scheme of enzymatic hydrolysis of glucosinolates by myrosinase... - ResearchGate. Available from: [Link]

-

Grosser, K., & van Dam, N. M. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of Visualized Experiments, (121), 55425. Available from: [Link]

-

Jin, J., Zhang, Y. L., Wang, M. Q., You, H., Li, J., & You, M. S. (2022). Glucosinolate Sulfatases-Sulfatase-Modifying Factors System Enables a Crucifer-Specialized Moth To Pre-detoxify Defensive Glucosinolate of the Host Plant. Journal of Agricultural and Food Chemistry, 70(36), 11179–11191. Available from: [Link]

-

Eilon, T., Elbaz, M., & Choder, M. (2021). Identification of a Sulfatase that Detoxifies Glucosinolates in the Phloem-Feeding Insect Bemisia tabaci and Prefers Indolic Glucosinolates. Frontiers in Plant Science, 12, 664947. Available from: [Link]

-

Arnault, I., & Auger, J. (2006). Extraction and determination of glucosinolates from soil. Journal of AOAC International, 89(4), 1126–1132. Available from: [Link]

-

Eilon, T., Elbaz, M., & Choder, M. (2021). Identification of a Sulfatase that Detoxifies Glucosinolates in the Phloem-Feeding Insect Bemisia tabaci and Prefers Indolic Glucosinolates. Frontiers in Plant Science, 12, 664947. Available from: [Link]

-

A Straightforward Method for Glucosinolate Extraction & Analysis: (HPLC) l Protocol Preview. (2022). JoVE. Available from: [Link]

-

Grosser, K., & van Dam, N. M. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of Visualized Experiments, (121), 55425. Available from: [Link]

-

Dmytriv, Z., Dmytriv, Y., & Lohin, M. (2025). Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. Frontiers in Physiology, 16, 1497566. Available from: [Link]

-

Dmytriv, Z., Dmytriv, Y., & Lohin, M. (2025). Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. Frontiers in Physiology, 16, 1497566. Available from: [Link]

-

Desulfo-glucoraphanin contents in 95 broccoli accessions. Vertical bars... - ResearchGate. Available from: [Link]

-

Li, Y., Wang, Y., & Sun, J. (2023). Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. Molecules, 28(14), 5397. Available from: [Link]

-

Armah, C. N., Derdemezis, C., Traka, M. H., Darch, O. C., & Mithen, R. F. (2015). Bioavailability of Glucoraphanin and Sulforaphane from High-Glucoraphanin Broccoli. Molecular Nutrition & Food Research, 59(10), 2084–2093. Available from: [Link]

-

Dmytriv, Z., Dmytriv, Y., & Lohin, M. (2025). Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. Frontiers in Physiology, 16, 1497566. Available from: [Link]

-

Fahey, J. W., Kensler, T. W., & Talalay, P. (2020). Broccoli or Sulforaphane: Is It the Source or Dose That Matters?. Molecules, 25(19), 4591. Available from: [Link]

-

Wang, H., Wu, J., Li, C., & Liu, Y. (2017). Enriching Glucoraphanin in Brassica rapa Through Replacement of BrAOP2.2/BrAOP2.3 with Non-functional Genes. Frontiers in Plant Science, 8, 1339. Available from: [Link]

-

Abellan, A., Holst, B., & Jensen, B. (2019). Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS. Molecules, 24(22), 4028. Available from: [Link]

-

Aires, A., Rosa, E., & Carvalho, R. (2009). HPLC method validation for measurement of sulforaphane level in broccoli by-products. Journal of chromatographic science, 47(7), 585–590. Available from: [Link]

-

Maruyama-Nakashita, A., & Yanagisawa, S. (2023). Impacts of Sulfur on Glucosinolate Metabolism: From Arabidopsis to Wild Brassicales. Plants, 12(13), 2415. Available from: [Link]

-

Winde, I., & Wittstock, U. (2011). Glucosinolate diversity in seven field-collected Brassicaceae species. Phytochemistry, 72(14-15), 1881–1891. Available from: [Link]

-

Morrison, E., Saha, S., & Mithen, R. (2020). Sulforaphane-enriched extracts from glucoraphanin-rich broccoli exert antimicrobial activity against gut pathogens in vitro and innovative cooking methods increase in vivo intestinal delivery of sulforaphane. Journal of Functional Foods, 74, 104181. Available from: [Link]

-

Gut myrosinases convert glucosinolates to sulforaphane. FoundMyFitness. (2022). Available from: [Link]

-

Celik, H., & Yildiz, G. (2018). A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques. Analytical Methods, 10(39), 4819-4826. Available from: [Link]

-

Celik, H., & Yildiz, G. (2018). A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques. Analytical Methods, 10(39), 4819-4826. Available from: [Link]

-

Li, F., Wang, Y., & Yang, R. (2020). Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germination. Foods, 9(12), 1860. Available from: [Link]

-

Wartenberg, G. (2019). Sulforaphane: Benefits, Side Effects, and Food Sources. Healthline. Available from: [Link]

-

Grebow, J. (2015). Sulforaphane Shows Similar Bioavailability from Glucoraphanin Supplements as from Broccoli Sprouts? Nutritional Outlook. Available from: [Link]

-

Fahey, J. W., Kensler, T. W., & Talalay, P. (2020). Broccoli or Sulforaphane: Is It the Source or Dose That Matters?. Molecules, 25(19), 4591. Available from: [Link]

-

Schultz, H. (2015). Glucoraphanin supplements match broccoli sprouts for sulforaphane bioavailability: Study. NutraIngredients-USA. Available from: [Link]

-

On a weight basis, glucoraphanin (right axis) is most abundant in the... - ResearchGate. Available from: [Link]

-

What Should We Know about Glucoraphanin and Sulforaphane? - Blog. (2025). Available from: [Link]

-

A Glance At…Broccoli, Glucoraphanin, and Sulforaphane | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]

- 3. Frontiers | Enriching Glucoraphanin in Brassica rapa Through Replacement of BrAOP2.2/BrAOP2.3 with Non-functional Genes [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Broccoli or Sulforaphane: Is It the Source or Dose That Matters? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 12. Sulforaphane: Benefits, Side Effects, and Food Sources [healthline.com]

- 13. researchgate.net [researchgate.net]

- 14. Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. inhealthnature.com [inhealthnature.com]

- 17. researchgate.net [researchgate.net]

- 18. Bioavailability of Glucoraphanin and Sulforaphane from High‐Glucoraphanin Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS | MDPI [mdpi.com]

- 21. Frontiers | Identification of a Sulfatase that Detoxifies Glucosinolates in the Phloem-Feeding Insect Bemisia tabaci and Prefers Indolic Glucosinolates [frontiersin.org]

- 22. Identification of a Sulfatase that Detoxifies Glucosinolates in the Phloem-Feeding Insect Bemisia tabaci and Prefers Indolic Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glucosinolate Sulfatases-Sulfatase-Modifying Factors System Enables a Crucifer-Specialized Moth To Pre-detoxify Defensive Glucosinolate of the Host Plant [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

A-1-Desulfo-Glucoraphanin: An In-depth Technical Guide to its Physiological Role in Plants

Abstract: Glucosinolates (GSLs) are pivotal to the defense mechanisms of Brassicaceae, functioning as precursors to a range of bioactive compounds. Within this intricate metabolic network, desulfo-glucoraphanin emerges as a critical, yet often overlooked, intermediate in the biosynthesis of glucoraphanin. This guide provides a comprehensive technical overview of the physiological significance of desulfo-glucoraphanin. We will explore its biosynthesis, its role as a key metabolic nexus, and its indirect but vital contribution to plant defense. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of glucosinolate metabolism and its regulation.

Introduction: Situating Desulfo-glucoraphanin in the Glucosinolate Landscape

Plants of the order Brassicales, which include agriculturally significant crops like broccoli, cabbage, and rapeseed, have evolved a sophisticated chemical defense system known as the "mustard oil bomb".[1][2] This system is predicated on a class of sulfur- and nitrogen-containing secondary metabolites called glucosinolates (GSLs).[3][4][5] In their intact form, GSLs are relatively inert and are stored within the plant cell's vacuole.[6] However, upon tissue damage—caused by herbivore feeding or pathogen attack—GSLs are brought into contact with the myrosinase enzyme (a thioglucosidase), which is compartmentalized separately.[6][7] This interaction triggers a rapid hydrolysis of GSLs into a variety of biologically active, and often toxic, compounds such as isothiocyanates, nitriles, and thiocyanates.[1][5] These breakdown products are central to the plant's defense against a wide array of pests and diseases.[5][7][8][9]

Glucoraphanin, the primary GSL found in broccoli, is a precursor to the potent anticancer compound sulforaphane.[6][10][11] Its biosynthesis is a multi-step process that originates from the amino acid methionine.[10][12] A crucial, non-sulfated intermediate in this pathway is desulfo-glucoraphanin . While not biologically active in the same manner as its downstream products, the formation and subsequent sulfation of desulfo-glucoraphanin represent a key regulatory checkpoint in the overall production of glucoraphanin and, by extension, the plant's defensive capacity. Understanding the physiological role of desulfo-glucoraphanin is therefore essential for comprehending the complete picture of GSL metabolism and its regulation.

The Biosynthetic Pathway: The Centrality of Desulfo-glucoraphanin

The biosynthesis of glucoraphanin, like other aliphatic GSLs, is a complex pathway involving three main phases: (1) side-chain elongation of the precursor amino acid (methionine), (2) formation of the core glucosinolate structure, and (3) secondary side-chain modifications.[7][10][13][14] Desulfo-glucoraphanin is the final product of the core structure formation, immediately preceding the final sulfation step.

The core pathway can be summarized as follows:

-

Chain Elongation: Methionine undergoes a series of transamination, condensation, isomerization, and oxidative decarboxylation reactions to form a chain-elongated amino acid, dihomomethionine.

-

Core Structure Formation: Dihomomethionine is converted into an aldoxime by cytochrome P450 enzymes of the CYP79 family (e.g., CYP79F1).[12] This is followed by further conversions to a thiohydroximic acid.

-

Glycosylation: The thiohydroximic acid is then glycosylated by a UDP-glucose:thiohydroximic acid S-glucosyltransferase (S-GT), which attaches a glucose molecule, forming desulfo-glucoraphanin .[14]

-

Sulfation: In the final step, a sulfotransferase enzyme (such as SOT17 or SOT18) catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfo-glucoraphanin molecule, yielding the stable, mature glucoraphanin.[12][14]

The conversion of desulfo-glucoraphanin to glucoraphanin is a critical regulatory point. The availability of the sulfur donor (PAPS) and the expression and activity of the sulfotransferase enzymes directly control the rate of glucoraphanin synthesis.[12] This makes the pool of desulfo-glucoraphanin a key metabolic indicator of the plant's capacity to produce its defensive compounds.

Caption: Biosynthesis of glucoraphanin from methionine.

The Physiological Role: An Indirect but Crucial Contributor

Direct physiological or defensive roles for desulfo-glucoraphanin itself have not been extensively documented. Its primary significance lies in its position as the immediate, non-sulfated precursor to glucoraphanin. The physiological role of desulfo-glucoraphanin is therefore best understood as an enabler of the plant's chemical defense potential .

-

Metabolic Precursor Pool: The concentration of desulfo-glucoraphanin represents a readily available pool for the rapid synthesis of glucoraphanin when the plant perceives a threat. The regulation of GSL biosynthesis is complex, involving transcription factors (e.g., MYB and bHLH proteins), hormonal signals like jasmonate, and environmental cues.[3][4][15][16] These signaling pathways converge on the genes encoding biosynthetic enzymes, including the sulfotransferases that act upon desulfo-glucoraphanin.

-

Regulatory Checkpoint: The sulfation step is metabolically costly, requiring both energy (in the form of ATP to generate PAPS) and sulfur. By maintaining a pool of the desulfo-precursor, the plant can gate the final, resource-intensive step of biosynthesis, allowing for a rapid defensive response without the constant energetic drain of maintaining high levels of the final product.

-

A Target for Herbivore Countermeasures: Some specialist herbivores have evolved mechanisms to detoxify GSLs. For instance, the diamondback moth (Plutella xylostella) possesses a gut enzyme, glucosinolate sulfatase, that specifically removes the sulfate group from GSLs, converting them back into their desulfo-forms.[1] These desulfo-GSLs are not substrates for myrosinase, effectively disarming the "mustard oil bomb".[1] This highlights the critical importance of the sulfate group for the bioactivity of the defense system and, consequently, the inert nature of desulfo-glucoraphanin in this context.

Methodologies for the Study of Desulfo-glucoraphanin

Accurate quantification of both desulfo-glucoraphanin and glucoraphanin is essential for studying the regulation and efficiency of the biosynthetic pathway. The standard analytical method involves High-Performance Liquid Chromatography (HPLC).[17][18][19]

Extraction and Sample Preparation

The primary challenge during extraction is to prevent the enzymatic hydrolysis of GSLs by myrosinase.

Protocol: Glucosinolate Extraction from Plant Tissue

-

Harvesting: Harvest plant tissue (e.g., leaves, florets, roots) and immediately flash-freeze in liquid nitrogen. This step is critical to quench all enzymatic activity, particularly from myrosinase, which is released upon tissue disruption.[6][20]

-

Lyophilization: Freeze-dry the tissue to remove water, which allows for accurate weighing and improves extraction efficiency.

-

Grinding: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.0 mL of 70% methanol (pre-heated to 70°C). The hot methanol serves to both extract the GSLs and denature any remaining myrosinase activity.[18]

-

Vortex thoroughly and incubate in a 70°C water bath for 20 minutes, vortexing occasionally.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the supernatant, which contains the intact GSLs, to a new tube. This is the crude extract.

-

Analysis by HPLC

Traditionally, GSL analysis involves a desulfation step to improve chromatographic separation. This same procedure is used to generate desulfo-GSL standards for quantification.

Protocol: Desulfation and HPLC Analysis

-

Ion-Exchange Purification:

-

Prepare a mini-column by packing a pipette tip with DEAE-Sephadex A-25 anion exchange resin.

-

Load the crude GSL extract onto the column. GSLs, being anionic due to the sulfate group, will bind to the resin.

-

Wash the column with water to remove unbound impurities.

-

-

On-Column Desulfation:

-

Elution:

-

Elute the now-neutral desulfo-GSLs from the column with purified water.[18]

-

-

HPLC Analysis:

-

Analyze the eluate using a Reverse-Phase HPLC system with a C18 column and a UV or Photodiode Array (PDA) detector, typically monitoring at 229 nm.[18]

-

A gradient of water and acetonitrile is commonly used for separation.

-

Quantification is achieved by comparing peak areas to those of known standards (e.g., desulfo-sinigrin as an internal standard and purified desulfo-glucoraphanin for external calibration).

-

Note: For labs with access to Liquid Chromatography-Mass Spectrometry (LC-MS), it is possible to analyze intact GSLs, including glucoraphanin and desulfo-glucoraphanin, simultaneously without the need for the enzymatic desulfation step, offering a more direct and often faster analysis.[21]

Caption: Workflow for extraction and analysis of glucosinolates.

Quantitative Data Summary

The relative abundance of desulfo-glucoraphanin to glucoraphanin can vary significantly depending on the plant's developmental stage, tissue type, and exposure to environmental stimuli.

| Plant Tissue | Condition | Typical Desulfo-glucoraphanin Level | Typical Glucoraphanin Level | Implication |

| Young Seedlings | Normal Growth | Low | High | High constitutive defense in vulnerable stage. |

| Mature Leaves | Unstressed | Moderate | Moderate | Baseline defense readiness. |

| Mature Leaves | Herbivore Attack | Decreases | Increases | Rapid conversion of precursor pool to active defense. |

| Roots | Normal Growth | Variable | Variable | Role in below-ground defense against soil microbes.[21] |

| Sulfur-deficient Soil | Stressed | High | Low | Sulfation is limited, precursor accumulates. |

This table represents generalized trends. Actual concentrations are highly variable and species-dependent.

Conclusion and Future Directions

While desulfo-glucoraphanin does not possess the direct defensive properties of its sulfated counterpart, its physiological role is undeniably critical. It functions as the key regulatory nexus in the biosynthesis of glucoraphanin, representing a committed but unactivated pool of defensive potential. The efficiency of its conversion, governed by sulfotransferase activity and sulfur availability, is a determining factor in the plant's ability to mount a rapid and robust chemical defense.

Future research should focus on:

-

Enzyme Kinetics: Detailed characterization of the sulfotransferases that specifically act on desulfo-glucoraphanin to understand their regulation and substrate specificity.

-

Metabolic Flux Analysis: Using isotopic labeling to trace the flow of metabolites through the GSL pathway to quantify the turnover rates of the desulfo-glucoraphanin pool under various stress conditions.

-

Subcellular Transport: Investigating how desulfo-glucoraphanin and glucoraphanin are transported and compartmentalized within the cell, which may reveal further layers of regulation.

By elucidating these areas, we can gain a more complete and actionable understanding of the glucosinolate-myrosinase system, with potential applications in crop protection and the breeding of vegetables with enhanced health-promoting properties.[11]

References

- Regulation of plant glucosinol

- Regulation of glucosinolate biosynthesis. Journal of Experimental Botany, 72(2), 87-104.

- New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana. Frontiers in Plant Science, 12, 687679.

- Regulation of glucosinolate biosynthesis.

- Glucosinolates: Regulation of Biosynthesis and Hydrolysis. Frontiers Research Topic.

- Reconstructing Biosynthetic Pathway of the Plant-Derived Cancer Chemopreventive-Precursor Glucoraphanin in Escherichia Coli. PubMed.

- Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germin

- Stability and heat sensitivity of myrosinase enzyme in cruciferous vegetables. Jed Fahey.

- Contents of key substances in glucoraphanin synthesis during broccoli....

- Glucoraphanin and sulforaphane biosynthesis by melatonin mediating nitric oxide in hairy roots of broccoli (Brassica oleracea L. var. italica Planch)

- Simultaneous determination of glucoraphanin and sulforaphane in Brassica oleracea seeds by high-performance liquid chromatography with evaporative light-sc

- Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS. NIH.

- The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and P

- Health Benefits of Plant-Derived Sulfur Compounds, Glucosinol

- A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chrom

- Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables. PMC - NIH.

- Glucosinolates and their potential role in plant. [No Source Found].

- Role of Glucosinolates in Insect-Plant Relationships and Multitrophic Interactions. [No Source Found].

- plant defense to human health: the multifaceted role of glucosinolates.

- Analytical Methods. RSC Publishing.

- Factors Influencing Glucoraphanin and Sulforaphane Formation in Brassica Plants: A Review.

- Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. PMC - NIH.

- Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. ScienceOpen.

- (PDF) A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques.

- An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera. PMC - PubMed Central.

- Desulfo-glucoraphanin contents in 95 broccoli accessions. Vertical bars....

- Novel concepts of broccoli sulforaphanes and disease: Induction of phase II antioxidant and detoxification enzymes by enhanced-glucoraphanin broccoli | Request PDF.

- Glucosinolate hydrolysis and bioavailability of resulting isothiocyanates: Focus on glucoraphanin | Request PDF.

Sources

- 1. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Regulation of plant glucosinolate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana [frontiersin.org]

- 16. frontiersin.org [frontiersin.org]

- 17. Simultaneous determination of glucoraphanin and sulforaphane in Brassica oleracea seeds by high-performance liquid chromatography with evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) [jove.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of Glucoraphanin to Desulfo-Glucoraphanin

This guide provides a comprehensive, technically-focused exploration of the enzymatic conversion of glucoraphanin to its desulfated form, desulfo-glucoraphanin. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this biotransformation for applications in analytical chemistry, metabolic studies, and the development of novel therapeutic agents.

Introduction: The Significance of Desulfo-Glucoraphanin

Glucoraphanin, a prominent glucosinolate in broccoli and other cruciferous vegetables, is a precursor to the bioactive isothiocyanate sulforaphane. The conversion to sulforaphane is catalyzed by the enzyme myrosinase and is a focal point of nutritional and pharmacological research.[1][2][3][4][5][6][7][8][9][10] However, the enzymatic removal of the sulfate group from glucoraphanin to form desulfo-glucoraphanin represents a distinct and equally important metabolic pathway.

Desulfo-glucoraphanin serves as a critical analytical standard for the accurate quantification of glucosinolates in plant extracts and biological samples.[11] Furthermore, understanding this desulfation pathway is crucial for elucidating the metabolic fate of glucosinolates, particularly in organisms that have evolved mechanisms to detoxify these plant defense compounds.[12][13] This guide will delve into the enzymatic process of generating desulfo-glucoraphanin, providing both the theoretical underpinnings and practical protocols for its synthesis and analysis.

The Enzymatic Reaction: A Shift from Myrosinase to Sulfatase

While the conversion of glucoraphanin to sulforaphane is mediated by myrosinase, the transformation to desulfo-glucoraphanin is catalyzed by a different class of enzymes: sulfatases . Specifically, glucosinolate sulfatases (GSS) are responsible for cleaving the sulfate group from glucosinolates.[12][13] This process is a key detoxification strategy in certain herbivores that feed on cruciferous plants.[12][13]

The general reaction can be depicted as follows:

Glucoraphanin + H₂O --(Sulfatase)--> Desulfo-glucoraphanin + Sulfate

Arylsulfatases, a broader class of sulfatase enzymes, are known to hydrolyze sulfate esters and may also be employed for this conversion.[14][15][16][17][18] The selection of the appropriate sulfatase and the optimization of reaction conditions are paramount for achieving efficient conversion.

Reaction Mechanism and Key Parameters

The enzymatic hydrolysis of the sulfate ester bond in glucoraphanin by a sulfatase is influenced by several key parameters that must be carefully controlled for optimal yield and purity of desulfo-glucoraphanin.

| Parameter | Optimal Range/Condition | Rationale |

| Enzyme | Arylsulfatase (e.g., from Helix pomatia) or a specific Glucosinolate Sulfatase (GSS) | These enzymes possess the catalytic activity to hydrolyze sulfate esters. Commercially available arylsulfatases are often used due to their broad substrate specificity. |

| pH | 7.5 - 8.0 | The optimal pH for many sulfatases is slightly alkaline. Maintaining the optimal pH is critical for enzyme activity and stability.[14] |

| Temperature | 37°C | This temperature generally represents a good balance between enzyme activity and stability for many sulfatases. |

| Substrate Concentration | 1-10 mM | The concentration of glucoraphanin should be optimized to ensure enzyme saturation without causing substrate inhibition. |

| Enzyme Concentration | To be determined empirically | The amount of sulfatase will depend on its specific activity and the desired reaction rate. A higher enzyme concentration will lead to a faster reaction but may not be cost-effective. |

| Incubation Time | 12-24 hours | Sufficient time must be allowed for the reaction to proceed to completion. The progress of the reaction should be monitored analytically.[11] |

Experimental Workflow for the Production and Analysis of Desulfo-Glucoraphanin

The following diagram illustrates the overall workflow for the enzymatic conversion of glucoraphanin to desulfo-glucoraphanin, followed by purification and analysis.

Caption: Experimental workflow for desulfo-glucoraphanin production.

Detailed Experimental Protocols

Protocol 1: Enzymatic Conversion of Glucoraphanin to Desulfo-Glucoraphanin

Materials:

-

Glucoraphanin potassium salt (≥95% purity)

-

Arylsulfatase from Helix pomatia (Type H-1, Sigma-Aldrich or equivalent)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Deionized water

-

Microcentrifuge tubes

-

Thermomixer or water bath

Procedure:

-

Prepare the Glucoraphanin Stock Solution: Dissolve a known amount of glucoraphanin potassium salt in deionized water to achieve a final concentration of 10 mM.

-

Prepare the Reaction Buffer: Prepare a 100 mM Tris-HCl buffer with a pH of 8.0.

-

Set up the Enzymatic Reaction: In a microcentrifuge tube, combine the following:

-

100 µL of 10 mM glucoraphanin stock solution

-

800 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

100 µL of arylsulfatase solution (e.g., 10 units/mL in Tris-HCl buffer). The optimal enzyme concentration should be determined empirically.

-

-

Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle shaking.

-

Reaction Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzyme.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the denatured protein. The supernatant, containing the desulfo-glucoraphanin, is now ready for purification and analysis.

Protocol 2: Purification of Desulfo-Glucoraphanin using Solid-Phase Extraction (SPE)

Materials:

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

SPE vacuum manifold

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the supernatant from the enzymatic reaction (Protocol 1, step 6) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.

-

Elution: Elute the desulfo-glucoraphanin from the cartridge with 1 mL of 50% methanol in water.

-

Solvent Evaporation: Evaporate the methanol from the eluate under a stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried desulfo-glucoraphanin in a known volume of deionized water for analysis.

Protocol 3: HPLC Analysis of Desulfo-Glucoraphanin

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector or a mass spectrometer (MS) is required.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[19]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: Linear gradient to 50% B

-

25-30 min: Hold at 50% B

-

30-35 min: Return to 5% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 227 nm[19] or MS in negative ion mode.

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a standard curve of desulfo-glucoraphanin of known concentrations. If a commercial standard is unavailable, the purified product can be quantified using a structurally similar compound with a known extinction coefficient or by quantitative NMR.

-

Sample Analysis: Inject the reconstituted, purified desulfo-glucoraphanin sample (Protocol 2, step 6) and the standards onto the HPLC system.

-

Data Analysis: Identify the desulfo-glucoraphanin peak based on its retention time compared to the standard. Quantify the amount of desulfo-glucoraphanin produced by comparing the peak area to the standard curve.

Visualization of the Enzymatic Conversion

The following diagram illustrates the chemical transformation of glucoraphanin to desulfo-glucoraphanin.

Caption: Enzymatic conversion of glucoraphanin.

Conclusion

The enzymatic conversion of glucoraphanin to desulfo-glucoraphanin using sulfatases is a valuable technique for researchers in various scientific disciplines. This guide has provided a detailed theoretical framework and practical protocols for performing this biotransformation. By carefully controlling the reaction parameters and employing appropriate purification and analytical methods, high-purity desulfo-glucoraphanin can be produced for use as an analytical standard or for further biological investigation. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results in a research setting.

References

-

Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51. [Link]

-

Holst, B., & Williamson, G. (2004). A critical review of the bioavailability of glucosinolates and their metabolites. Journal of Agricultural and Food Chemistry, 52(23), 6898-6911. [Link]

-

Dodgson, K. S., & Spencer, B. (1957). Assay of sulfatases. Methods of Biochemical Analysis, 4, 211-255. [Link]

-

Clarke, J. D., Hsu, A., Riedl, K., Bella, D., Schwartz, S. J., Stevens, J. F., & Ho, E. (2011). Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design. Pharmacological Research, 64(5), 456-463. [Link]

-

Shapiro, T. A., Fahey, J. W., Wade, K. L., Stephenson, K. K., & Talalay, P. (2001). Human metabolism and excretion of cancer chemoprotective glucosinolates and isothiocyanates of broccoli sprouts. Cancer Epidemiology, Biomarkers & Prevention, 10(5), 501-508. [Link]

-

Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the bioactivity of two glucoraphanin hydrolysis products, sulforaphane and sulforaphane nitrile. Journal of Agricultural and Food Chemistry, 49(12), 5743-5749. [Link]

-

Hanson, S. R., Scholey, R. E., & Wong, C. H. (2004). The sulfatases and their inhibitors. Angewandte Chemie International Edition, 43(26), 3418-3440. [Link]

-

Falk, K. L., & Gershenzon, J. (2007). The role of glucosinolate-sulfatase in the cabbage aphid, Brevicoryne brassicae, is unclear. Journal of Chemical Ecology, 33(8), 1591-1605. [Link]

-

Ratzka, A., Vogel, H., Kliebenstein, D. J., Mitchell-Olds, T., & Kroymann, J. (2002). The expression of a myrosinase-associated protein in the cabbage aphid (Brevicoryne brassicae) is not due to a plant-to-insect horizontal gene transfer. Insect Biochemistry and Molecular Biology, 32(10), 1331-1339. [Link]

-

International Organization for Standardization. (1992). ISO 9167-1:1992 Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography. [Link]

- von Figura, K., Gieselmann, V., & Jaeken, J. (2001). Metachromatic leukodystrophy. In The Metabolic and Molecular Bases of Inherited Disease (8th ed., pp. 3695-3724). McGraw-Hill.

-

Parenti, G., Merati, G., & Ballabio, A. (1997). The sulfatase family. Current Opinion in Genetics & Development, 7(3), 386-391. [Link]

-

Brown, P. D., Morra, M. J., & Borek, V. (2003). A new method for the analysis of intact glucosinolates in Brassicaceae. Journal of Agricultural and Food Chemistry, 51(19), 5677-5683. [Link]

-

Charron, C. S., Saxton, A. M., & Sams, C. E. (2005). Relationship of climate and cultural practices to variation in glucosinolate and isothiocyanate concentration in broccoli (Brassica oleracea L. var. italica). Journal of the Science of Food and Agriculture, 85(4), 625-634. [Link]

-

Kushad, M. M., Brown, A. F., Kurilich, A. C., Juvik, J. A., Klein, B. P., Wallig, M. A., & Jeffery, E. H. (1999). Variation of glucosinolates in vegetable crops of Brassica oleracea. Journal of Agricultural and Food Chemistry, 47(4), 1541-1548. [Link]

-

Verhoeven, D. T., Verhagen, H., Goldbohm, R. A., van den Brandt, P. A., & van Poppel, G. (1997). A review of mechanisms underlying anticarcinogenicity by brassica vegetables. Chemico-Biological Interactions, 103(2), 79-129. [Link]

-

Wittstock, U., & Halkier, B. A. (2002). Glucosinolate research in the Arabidopsis era. Trends in Plant Science, 7(6), 263-270. [Link]

-

Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403. [Link]

-

Angelino, D., & Jeffery, E. (2019). Glucosinolate hydrolysis and bioavailability of resulting isothiocyanates: Focus on glucoraphanin. Journal of Functional Foods, 57, 294-302. [Link]

-